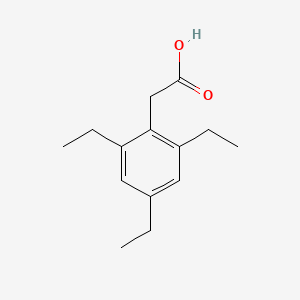
2-(2,4,6-Triethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Triethylphenyl)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with three ethyl groups at the 2, 4, and 6 positions, and an acetic acid moiety attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Triethylphenyl)acetic acid typically involves the alkylation of a phenylacetic acid derivative. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced to the phenyl ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Another synthetic route involves the use of Grignard reagents. In this method, 2,4,6-triethylbenzyl chloride is reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid after acidic workup.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to ensure complete conversion of starting materials and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Triethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro derivatives.
Aplicaciones Científicas De Investigación
2-(2,4,6-Triethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Triethylphenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring’s ethyl substitutions can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4,6-Trimethylphenyl)acetic acid: Similar structure but with methyl groups instead of ethyl groups.
2-(2,4,6-Tribromophenyl)acetic acid: Bromine atoms instead of ethyl groups.
2-(2,4,6-Trichlorophenyl)acetic acid: Chlorine atoms instead of ethyl groups.
Uniqueness
2-(2,4,6-Triethylphenyl)acetic acid is unique due to the presence of ethyl groups, which confer distinct steric and electronic properties compared to its methyl, bromo, or chloro analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-(2,4,6-triethylphenyl)acetic acid |
InChI |
InChI=1S/C14H20O2/c1-4-10-7-11(5-2)13(9-14(15)16)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3,(H,15,16) |
Clave InChI |
PFTXJVOOMKUNRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)CC)CC(=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



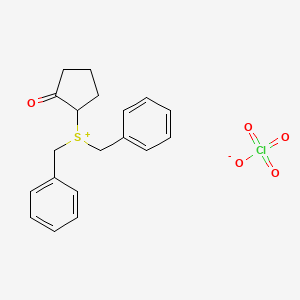
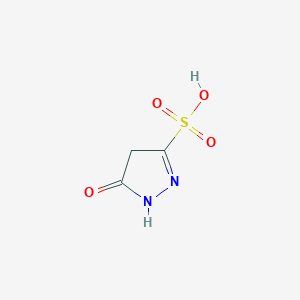
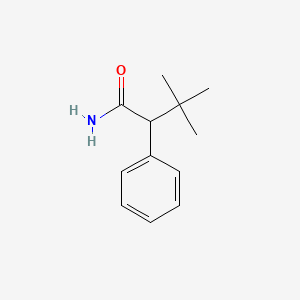
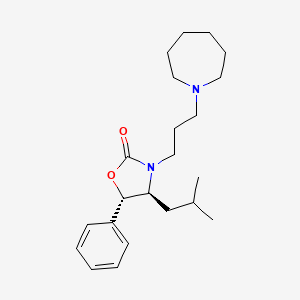
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
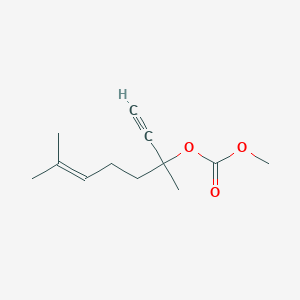

![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
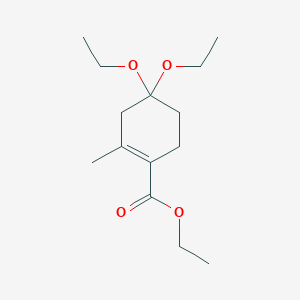
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
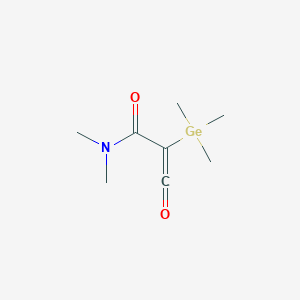
![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
